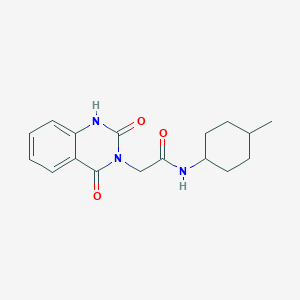

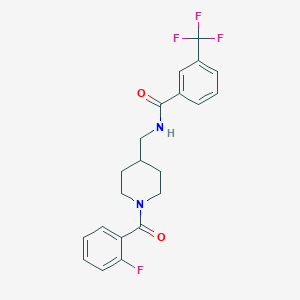

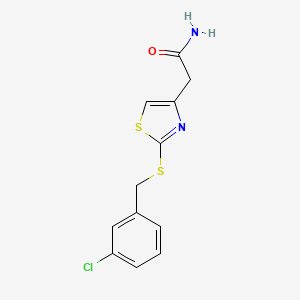

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methylcyclohexyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methylcyclohexyl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent. The compound was first synthesized in the 1990s and has since been investigated for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Aplicaciones Científicas De Investigación

Green Synthesis and DNA Photo-Disruptive Properties

A study focused on the green synthesis of quinazolinones, including derivatives similar to 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methylcyclohexyl)acetamide, demonstrated an efficient tandem microwave-assisted process. Some derivatives exhibited significant photo-disruptive properties towards plasmid DNA under both UVB and UVA irradiation, suggesting potential applications in photo-chemo or photodynamic therapeutics (Mikra et al., 2022).

Pesticidal Activities

Another research effort described the synthesis of new 3H-quinazolin-4-one derivatives, exhibiting significant antibacterial, insecticidal, and anti-acetylcholinesterase activities. This indicates their potential in developing new pesticides (Misra & Gupta, 1982).

Anticonvulsant Activity

Research into N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives aimed at assessing their anticonvulsant activities revealed insights into the pharmacophore's role in such activity, though the derivatives did not show significant effects in the models used. This study provides a foundation for further exploration of quinazolinone derivatives in anticonvulsant drug development (El Kayal et al., 2022).

α1-Adrenoreceptor Antagonists

Quinazolinone-arylpiperazine derivatives were synthesized and evaluated as promising α1-adrenoceptor antagonists. The compounds showed potent hypotensive activity in both in vivo and in vitro models, suggesting their potential in treating hypertension or related cardiovascular disorders (Abou-Seri et al., 2011).

Propiedades

IUPAC Name |

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methylcyclohexyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-11-6-8-12(9-7-11)18-15(21)10-20-16(22)13-4-2-3-5-14(13)19-17(20)23/h2-5,11-12H,6-10H2,1H3,(H,18,21)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHCUPJDIXRYEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methylcyclohexyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

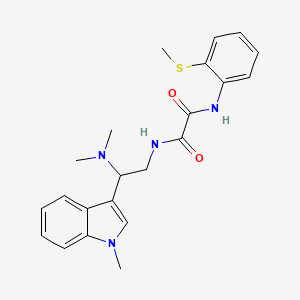

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2578266.png)

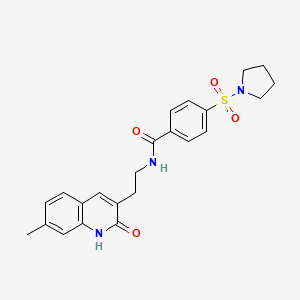

![N5-(3-chloro-4-methoxyphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2578269.png)

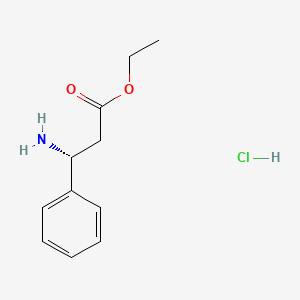

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2578283.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide](/img/structure/B2578286.png)